ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
CAS No.: 924858-71-9
Cat. No.: VC6365932
Molecular Formula: C9H9N3O3S2
Molecular Weight: 271.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924858-71-9 |
|---|---|
| Molecular Formula | C9H9N3O3S2 |
| Molecular Weight | 271.31 |
| IUPAC Name | ethyl 2-methylsulfanyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O3S2/c1-3-15-7(14)5-4-6(13)10-8-12(5)11-9(16-2)17-8/h4H,3H2,1-2H3 |
| Standard InChI Key | HXKDGSVFPCYNPX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)SC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a thiadiazolo[3,2-a]pyrimidine backbone fused with a pyrimidine ring, substituted at the 2-position with a methylsulfanyl group and at the 5-position with an ethyl carboxylate moiety. The IUPAC name, molecular formula, and key properties are summarized in Table 1.
Table 1: Molecular Properties of Ethyl 2-(Methylsulfanyl)-7-Oxo-7H- Thiadiazolo[3,2-a]Pyrimidine-5-Carboxylate
The sulfur atoms in the thiadiazole ring contribute to the compound’s electron-deficient character, enhancing its reactivity in cyclization and nucleophilic substitution reactions . The ethyl carboxylate group improves solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Synthesis and Production
Synthetic Routes
The synthesis of ethyl 2-(methylsulfanyl)-7-oxo-7H- thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves multi-step organic reactions, typically starting with the cyclization of thiadiazolo[3,2-a]pyrimidine precursors. A representative pathway includes:
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Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiadiazole ring .
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Functionalization: Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives.
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Esterification: Attachment of the ethyl carboxylate moiety through esterification of the carboxylic acid intermediate.
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalysts: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Michael addition steps .
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Solvents: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).
Industrial Scalability
Industrial production employs continuous flow chemistry to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis reduce reaction times from hours to minutes, achieving yields exceeding 85% in pilot-scale studies .
Biological Activities
Antimicrobial Properties
Thiadiazolopyrimidine derivatives exhibit broad-spectrum antimicrobial activity. In a 2021 study, pyrano-thiadiazolopyrimidine analogs demonstrated potent inhibition against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase, a critical enzyme for DNA replication.
Table 2: Antimicrobial Activity of Thiadiazolopyrimidine Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Pyrano-Thiadiazolo[3,2-a]pyrimidine | S. aureus | 8 | Cell membrane disruption |
| Pyrano-Thiadiazolo[3,2-a]pyrimidine | E. coli | 16 | DNA gyrase inhibition |
Structure-Activity Relationship (SAR)
Modifications to the thiadiazolopyrimidine scaffold significantly influence pharmacological efficacy:
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C-2 Position: Substitution with methylsulfanyl improves membrane permeability and target binding affinity .
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C-5 Position: Ethyl carboxylate enhances solubility without compromising activity.
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C-7 Position: Oxo groups are critical for hydrogen bonding with enzymatic active sites.
Table 3: Impact of Substituents on Biological Activity
| Position Modified | Substituent | Effect on Activity |
|---|---|---|
| C-2 | Methylsulfanyl | ↑ Lipophilicity, ↑ cytotoxicity |
| C-5 | Ethyl carboxylate | ↑ Solubility, ↓ metabolic clearance |
| C-7 | Oxo | ↑ Hydrogen bonding with targets |
Research Findings and Applications
Preclinical Studies
In murine models, thiadiazolopyrimidine derivatives reduced tumor volume by 60% after 14 days of oral administration . Pharmacokinetic studies revealed a plasma half-life of 4.2 hours, supporting twice-daily dosing regimens.
Therapeutic Applications
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Antimicrobial Agents: Development of topical formulations for drug-resistant skin infections.
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Anticancer Adjuvants: Combination therapy with cisplatin to enhance efficacy and reduce toxicity.
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